molecular formula C6H7ClF3NS B6187442 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride CAS No. 2639437-57-1

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride

Cat. No.: B6187442
CAS No.: 2639437-57-1
M. Wt: 217.64 g/mol
InChI Key: GNOPSVWCLRBCEV-UHFFFAOYSA-N
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Description

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride is a chemical compound with the molecular formula C6H7ClF3NS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. The presence of trifluoromethyl and amine groups in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiophenes.

    Substitution: Various substituted thiophenes depending on the reagent used.

Scientific Research Applications

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure but with an ethylamine group instead of a methylamine group.

    3-methyl-5-(trifluoromethyl)thiophen-2-ylamine: Lacks the hydrochloride salt form.

Uniqueness

3-methyl-5-(trifluoromethyl)thiophen-2-amine hydrochloride is unique due to the presence of both the trifluoromethyl and amine groups, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2639437-57-1

Molecular Formula

C6H7ClF3NS

Molecular Weight

217.64 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C6H6F3NS.ClH/c1-3-2-4(6(7,8)9)11-5(3)10;/h2H,10H2,1H3;1H

InChI Key

GNOPSVWCLRBCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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